molecular formula C15H23Cl2N5O B12299587 N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride

Katalognummer: B12299587
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: IGPLNKWXGZDBMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-((2-Methyl-7-(Piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamid-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as inhibitors of mycobacterial ATP synthase. This enzymatic inhibition is crucial for the treatment of Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound has shown promising in vitro activity against M. tuberculosis, with structure-activity relationship (SAR) studies indicating that specific substituents enhance its efficacy .

Table 1: Summary of Antimycobacterial Activity

CompoundActivityMechanism
N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloridePotent against M. tuberculosisInhibition of ATP synthase
Other derivativesVariesModulation of enzyme activity

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to target various kinases involved in cancer progression. Specifically, compounds that inhibit polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, have been identified as promising candidates for cancer therapy . The compound's ability to modulate cellular pathways associated with tumor growth and survival suggests its potential as an anticancer agent.

Table 2: Overview of Cancer Applications

Target KinaseCompoundEffect
Polo-like kinase 1This compoundInhibition of tumor growth
Other kinasesVarious pyrazolo derivativesVaries

Neurological Applications

The role of adaptor-associated kinase 1 (AAK1) in synaptic vesicle recycling presents another avenue for application. AAK1 is implicated in neurological disorders due to its involvement in endocytosis and synaptic transmission. Compounds that inhibit AAK1 may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders . The specific interaction of the compound with AAK1 could be further explored for its neuroprotective effects.

Antifungal Properties

Emerging research indicates that some pyrazolo[1,5-a]pyrimidine derivatives possess antifungal activity against strains like Candida albicans. The compound's structural characteristics may enhance its binding affinity to fungal targets, leading to effective inhibition of fungal growth .

Table 3: Antifungal Activity Overview

Fungal StrainCompoundMinimum Inhibitory Concentration (MIC)
Candida albicansThis compoundTBD

Case Studies and Experimental Findings

Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For instance, studies have reported on the synthesis and evaluation of various analogs that exhibit enhanced potency against mycobacterial strains while maintaining low toxicity profiles in human cell lines .

In a notable case study involving a series of pyrazolo derivatives, compounds were tested for their ability to inhibit ATP synthesis in M. smegmatis, a model organism for tuberculosis research. Results indicated that certain analogs not only inhibited ATP production but also showed efficacy in reducing bacterial load in infected models.

Wirkmechanismus

The mechanism of action of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding sites, which is crucial for the enzymatic activity of CDKs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

N-((2-Methyl-7-(Piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamid-Dihydrochlorid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine Bindungsaffinität und Selektivität gegenüber CDKs erhöht. Dies macht es zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung und Forschung .

Biologische Aktivität

This compound exhibits its biological effects primarily through interaction with kinase enzymes and modulation of cellular signaling pathways:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are known to inhibit serine/threonine kinases such as adaptor-associated kinase 1 (AAK1). AAK1 plays a critical role in clathrin-mediated endocytosis and receptor recycling, which are essential for synaptic vesicle function and signal transduction in cells .
  • Apoptotic Pathways : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is likely mediated through its interaction with cyclin-dependent kinases (CDKs), which regulate cell cycle progression .

2. Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential:

  • Cytotoxicity : Compounds structurally related to this derivative have demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for similar compounds range from 0.87 to 12.91 µM, indicating strong growth inhibition .
  • Selectivity : These compounds show high selectivity indices compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting lower off-target toxicity .

3. Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent antiviral agent:

  • Activity Against Coronaviruses : Related derivatives have shown efficacy in inhibiting casein kinase 2 (CSNK2), an enzyme implicated in the replication of β-coronaviruses. This suggests potential for antiviral applications .
  • Plasma Stability : The compound exhibits favorable pharmacokinetics, including high plasma stability (t1/2 > 12 hours), making it a promising candidate for further development .

4. Anti-Tubercular Potential

Although not directly studied for anti-tubercular activity, derivatives of pyrazolo[1,5-a]pyrimidine have shown inhibitory effects against Mycobacterium tuberculosis. These compounds typically exhibit IC50 values in the low micromolar range and are non-toxic to human cells such as HEK-293 .

5. Molecular Docking and SAR Studies

Structure-activity relationship (SAR) studies reveal the importance of substitutions at specific positions on the pyrazolo[1,5-a]pyrimidine core:

Substitution PositionFunctional GroupObserved Activity
C-7PiperidinylEnhanced kinase inhibition and metabolic stability .
C-6MethylImproved aqueous solubility and bioavailability .
C-2AcetamideEssential for maintaining binding affinity to target proteins .

Molecular docking studies confirm that these modifications enhance binding interactions with target enzymes like AAK1 and CSNK2.

6. Safety and Toxicity

Preclinical safety assessments indicate:

  • Low Cytotoxicity : The compound is non-toxic to normal human cells at therapeutic concentrations.
  • Cardiac Safety : It does not inhibit the hERG channel, minimizing risks of cardiac arrhythmias .
  • In Vivo Tolerability : Animal studies report no significant adverse effects at doses up to 40 mg/kg/day .

Case Study 1: In Vitro Anticancer Evaluation

A study on structurally similar pyrazolo[1,5-a]pyrimidines demonstrated:

  • Significant inhibition of CDK2 activity.
  • Induction of apoptosis via caspase activation.
  • IC50 values comparable to or better than standard chemotherapeutic agents like cisplatin.

Case Study 2: Antiviral Efficacy

In a mouse model of influenza A virus infection:

  • Pyrazolo[1,5-a]pyrimidine derivatives reduced viral loads by >2 logs.
  • Survival rates improved significantly with oral administration.

Eigenschaften

Molekularformel

C15H23Cl2N5O

Molekulargewicht

360.3 g/mol

IUPAC-Name

N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride

InChI

InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H

InChI-Schlüssel

IGPLNKWXGZDBMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.